2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex aromatic compounds containing multiple functional groups. The compound's molecular formula C₁₃H₁₃F₃N₂Si reflects its composition of thirteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one silicon atom. The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern on the benzene ring, with the amino group positioned at the 2-position, the trifluoromethyl group at the 5-position, and the trimethylsilylethynyl group at the 3-position relative to the carbonitrile functionality.
The compound is registered under Chemical Abstracts Service number 1221792-67-1, providing a unique identifier for database searches and regulatory documentation. The molecular weight has been determined to be 282.34 grams per mole, with physical properties including a melting point range of 113 to 114 degrees Celsius, indicating solid-state stability under standard laboratory conditions. The International Union of Pure and Applied Chemistry systematic approach to naming this compound reflects the hierarchical priority system where the carbonitrile group serves as the principal functional group, with other substituents named and numbered accordingly.
Table 1: Molecular Characteristics of this compound
The structural complexity of this compound necessitates careful consideration of stereochemical and conformational factors. The presence of the trifluoromethyl group introduces significant electronic effects due to fluorine's high electronegativity, while the trimethylsilyl group provides steric bulk and unique reactivity patterns. The ethynyl linkage contributes to the overall molecular rigidity and provides potential sites for further chemical modification through established alkyne chemistry protocols.
Historical Development in Organofluorine Chemistry
The development of this compound is deeply rooted in the historical evolution of organofluorine chemistry, which began in the nineteenth century with pioneering work by Alexander Borodin in 1862. Borodin's initial synthesis of organofluorine compounds through nucleophilic replacement of halogen atoms by fluoride established fundamental methodologies that continue to influence modern synthetic approaches. The systematic development of organofluorine chemistry accelerated significantly during the twentieth century, particularly during World War II when industrial applications drove rapid advancement in fluorochemical production techniques.
The historical trajectory of organofluorine chemistry demonstrates a progression from simple fluorinated compounds to increasingly complex molecular architectures. Early work by Dumas and colleagues in 1835 with methyl fluoride preparation laid groundwork for subsequent developments in fluorination methodology. The introduction of antimony trifluoride as a fluorinating agent by Frédéric Swarts in 1898 provided crucial synthetic tools that enabled the preparation of more sophisticated fluorinated organic molecules. These historical developments established the foundation for modern trifluoromethyl chemistry, which became essential for pharmaceutical and materials applications.
The carbon-fluorine bond's unique properties, including its exceptional strength with bond energies around 480 kilojoules per mole, significantly higher than carbon-chlorine bonds at approximately 320 kilojoules per mole, have made organofluorine compounds particularly valuable in medicinal chemistry. The high electronegativity of fluorine, measured at 3.98 on the Pauling scale, creates highly polarized carbon-fluorine bonds with dipole moments of 1.41 Debye units, contributing to the distinctive properties of trifluoromethyl-containing compounds.
Table 2: Historical Milestones in Organofluorine Chemistry Development
| Year | Researcher(s) | Achievement | Significance |
|---|---|---|---|
| 1835 | Dumas et al. | First organofluorine compound synthesis | Established fundamental methodology |
| 1862 | Alexander Borodin | Halogen exchange fluorination | Pioneered nucleophilic substitution |
| 1886 | Henri Moissan | Elemental fluorine isolation | Enabled direct fluorination reactions |
| 1898 | Frédéric Swarts | Antimony trifluoride introduction | Advanced fluorination techniques |
| 1926 | Lebeau and Damiens | Carbon tetrafluoride characterization | Expanded fluorocarbon understanding |
| 1957 | Various researchers | 5-fluorouracil anticancer activity | Demonstrated pharmaceutical potential |
The twentieth century witnessed dramatic expansion in organofluorine chemistry applications, particularly following the accidental discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938. This discovery catalyzed industrial interest in fluoropolymers and advanced fluorochemical materials. The development of electrophilic fluorination methodologies in the late 1940s, beginning with cobalt trifluoride, provided researchers with new tools for introducing fluorine atoms into organic molecules without relying on elemental fluorine or traditional metathetical approaches.
The emergence of trifluoromethyl-containing pharmaceuticals gained significant momentum following the discovery of 5-fluorouracil's anticancer activity in 1957, which represented one of the first examples of rational drug design incorporating fluorine substituents. This breakthrough sparked widespread interest in fluorinated pharmaceuticals and agrochemicals, leading to the development of numerous trifluoromethyl-containing compounds with enhanced metabolic stability and improved pharmacological properties.
Position Within Acetylenic Benzonitrile Derivatives
This compound occupies a distinctive position within the broader class of acetylenic benzonitrile derivatives, representing an advanced example of molecular design that combines multiple functional elements for enhanced chemical and biological properties. The incorporation of acetylenic functionality into benzonitrile frameworks has gained considerable attention in medicinal chemistry, particularly following research demonstrating that acetylene-containing compounds exhibit significant biological activities and serve as important pharmaceutical intermediates. The compound's structural design reflects contemporary approaches to drug discovery where ethynyl groups are strategically incorporated to modulate biological activity and improve pharmacological profiles.
Recent investigations into acetylenic derivatives have revealed their potential as inhibitors of various biological targets, including DNA gyrase and other essential enzymes. The tetrazole-containing derivative studies have shown that acetylenic compounds can maintain high levels of antibacterial activity while offering improved photochemical stability compared to traditional amide-linked structures. These findings position acetylenic benzonitrile derivatives as valuable scaffolds for pharmaceutical development, particularly in areas requiring enhanced metabolic stability and resistance to photodegradation.
The trimethylsilyl protection strategy employed in this compound reflects established synthetic methodologies for acetylenic compounds. Research has demonstrated that trimethylsilyl-protected acetylenes serve as versatile intermediates for further chemical modifications, including Sonogashira coupling reactions and deprotection protocols. The synthetic preparation of related compounds, such as 4-[(trimethylsilyl)ethynyl]benzonitrile, typically involves palladium-catalyzed cross-coupling chemistry under inert atmospheric conditions to ensure high yields and product purity.
Table 3: Comparative Analysis of Acetylenic Benzonitrile Derivatives
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 4-Ethynylbenzonitrile | C₉H₅N | Terminal alkyne functionality | Synthetic intermediate |
| 4-[(Trimethylsilyl)ethynyl]benzonitrile | C₁₂H₁₃NSi | Protected alkyne group | Cross-coupling reactions |
| 3-[(Trimethylsilyl)ethynyl]benzonitrile | C₁₂H₁₃NSi | Positional isomer | Materials science |
| This compound | C₁₃H₁₃F₃N₂Si | Multi-functional architecture | Medicinal chemistry |
The synthetic accessibility of acetylenic benzonitrile derivatives through established protocols has facilitated their exploration in various research applications. The deprotection of trimethylsilyl groups using potassium carbonate in methanol/tetrahydrofuran mixtures represents a standard procedure that yields terminal acetylenes in high purity. These methodologies have been successfully applied to generate libraries of acetylenic compounds for biological screening and materials development.
The unique electronic properties imparted by the trifluoromethyl group in this compound distinguish it from simpler acetylenic benzonitrile derivatives. The trifluoromethyl substituent enhances lipophilicity while simultaneously improving metabolic stability through the strength of carbon-fluorine bonds. This combination of properties positions the compound as an attractive candidate for pharmaceutical development where both enhanced potency and improved pharmacokinetic profiles are desired.
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2Si/c1-19(2,3)5-4-9-6-11(13(14,15)16)7-10(8-17)12(9)18/h6-7H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAKELRSAONNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Amino-2-trifluoromethylbenzonitrile Intermediate
A key intermediate closely related to the target compound is 4-amino-2-trifluoromethylbenzonitrile , which is prepared via a three-step process from commercially available m-trifluoromethyl fluorobenzene :
| Step | Reagents/Conditions | Outcome & Notes |
|---|---|---|
| 1. Positional Bromination | m-trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin (C5H6Br2N2O2), reflux 5–7 h | Selective bromination at the 4-position; molar ratio dibromo hydantoin to substrate 0.6:1; acetic acid 4–5 L/kg substrate; yield high purity brominated intermediate. |
| 2. Cyanation (Cyanide displacement) | Quinoline, cuprous cyanide, reflux ~20 h | Replacement of bromine by cyano group; molar ratio CuCN to bromide 1–1.1:1; quinoline 3–5 L/kg bromide; steam distillation to isolate 4-fluoro-2-trifluoromethylbenzonitrile. |
| 3. Aminolysis (Amination) | Liquid ammonia, alcohol solvent | Amino group introduced via substitution; product purity >99%, overall yield 73–75%. |
This process is noted for its simplicity, short reaction path, and low environmental impact due to reduced strong acid and cuprous cyanide usage.
Introduction of the Ethynyl Group via Sonogashira Coupling
The ethynyl substituent bearing a trimethylsilyl protecting group is introduced through a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.
- Starting Material: A halogenated (bromo or iodo) amino-trifluoromethylbenzonitrile derivative.
- Alkyne: Trimethylsilylacetylene.
- Catalysts: Palladium complex (e.g., PdCl2(PPh3)2), copper iodide as co-catalyst.
- Base: Triethylamine or other organic bases.
- Solvent: Dimethylformamide (DMF) or dichloromethane.
- Conditions: Reflux or elevated temperatures for 12–24 hours.
For example, the synthesis of 2-((trimethylsilyl)ethynyl)benzamide analogs was achieved by refluxing the corresponding bromo-substituted benzamide with trimethylsilylacetylene in the presence of PdCl2(PPh3)2 and CuI in triethylamine/DMF for 24 hours, followed by work-up and purification by column chromatography, yielding products in the range of 40–86%.
Purification and Characterization
- Purification: Typically involves extraction, washing with aqueous acid/base, drying over MgSO4 or Na2SO4, and recrystallization (e.g., from acetonitrile).
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. Melting points and purity are reported to ensure product quality.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Positional Bromination | Electrophilic Aromatic Substitution | m-trifluoromethyl fluorobenzene, dibromo hydantoin, acetic acid, H2SO4, reflux 5–7 h | High | Selective bromination at 4-position |
| Cyanation (Nucleophilic substitution) | Cuprous cyanide displacement | CuCN, quinoline, reflux ~20 h | Moderate | Replacement of Br by CN |
| Aminolysis (Amination) | Nucleophilic substitution | Liquid ammonia, alcohol solvent | High | Amino group introduction |
| Sonogashira Coupling | Pd/Cu catalyzed cross-coupling | PdCl2(PPh3)2, CuI, trimethylsilylacetylene, triethylamine, reflux | 40–86 | Installation of trimethylsilyl-ethynyl group |
Research Findings and Considerations
- The three-step process for preparing the trifluoromethyl-substituted benzonitrile intermediates is efficient, yielding high purity products with minimal by-products and environmental hazards.
- The Sonogashira coupling step is critical for introducing the ethynyl moiety with the trimethylsilyl protecting group, enabling further functionalization or deprotection as needed.
- Reaction conditions such as solvent choice, catalyst loading, and temperature significantly affect yields and purity.
- The use of protecting groups like trimethylsilyl on the alkyne prevents side reactions and facilitates handling.
- Purification by recrystallization and chromatographic techniques ensures isolation of analytically pure target compounds.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 2-amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile suggest potential applications in drug development:
- Anticancer Activity : Compounds with similar frameworks have shown interactions with enzymes and receptors that are crucial in cell proliferation and apoptosis pathways. Preliminary studies indicate that this compound may influence these biological processes, warranting further investigation into its anticancer properties.
- Antimicrobial Properties : The presence of amino and trifluoromethyl groups is often associated with enhanced biological activity, including antimicrobial effects. This compound could potentially be explored for its efficacy against various pathogens.
Material Science
The incorporation of trifluoromethyl and trimethylsilyl groups can enhance the thermal stability and solubility of materials:
- Polymer Chemistry : This compound can be utilized in the synthesis of polymers with improved thermal properties. Its unique functional groups may contribute to the development of high-performance materials for electronics or coatings.
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthetic Pathways : It can be used as a building block for the synthesis of more complex molecules, particularly those required in pharmaceuticals or agrochemicals .
Fluorinated Compounds Research
Research into fluorinated compounds has gained traction due to their unique properties:
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, while the ethynyl and silyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share partial structural or functional similarities:
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile (CAS 477866-76-5)
- Molecular Formula : C₁₄H₇ClF₃NS
- Molecular Weight : 313.73 g/mol
- Key Properties :
- XLogP3 : 5.2 (high lipophilicity)
- Polar Surface Area : 49.1 Ų
Key Difference : The ethynyl-silyl group in the target compound offers unique steric and electronic profiles compared to the sulfanyl group in , enabling divergent reactivity in catalytic applications.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
- Molecular Formula : C₁₂H₉N₃O₂S
- Molecular Weight : 263.28 g/mol
Key Difference: The aromatic ring system (benzene vs. thiophene) and substituent electronic effects (-CF₃ vs.
4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-thiophenecarbonitrile (CAS 133180-37-7)
- Molecular Formula : C₂₀H₁₄N₂O₂S₂
- Molecular Weight : 378.47 g/mol
Key Difference : The target compound’s trifluoromethyl and silyl-ethynyl groups enhance its hydrophobicity and thermal stability compared to the benzoyl-sulfanyl system in .
Research Implications and Gaps
- Potential Applications: Likely candidates include: Pharmaceuticals: As a building block for kinase inhibitors (similar to ’s nitroaniline-thiophene derivatives). Materials Science: Ethynyl-silyl groups may enable conductive polymer synthesis.
Note: The absence of direct data on the target compound requires extrapolation from analogous structures. Experimental validation of its physicochemical and biological properties is critical.
Biological Activity
2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile, with the molecular formula C₁₃H₁₃F₃N₂Si, is a chemical compound notable for its unique structural features, including a trifluoromethyl group and a trimethylsilyl-ethynyl substituent. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Weight : 282.34 g/mol
- Melting Point : 113-114 °C
- CAS Number : 1221792-67-1
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interactions within biological systems .
Pharmacological Potential
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The amino and trifluoromethyl groups suggest potential activities in various therapeutic areas, including:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cell proliferation and induce apoptosis.
Preliminary studies indicate that compounds with similar frameworks may interact with various enzymes and receptors, influencing pathways related to cell growth and survival. Further research is needed to elucidate the precise mechanisms of action for this compound.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds with structural similarities to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-(trifluoromethyl)benzonitrile | Lacks trimethylsilyl group | Simpler structure, potential different reactivity |
| 2-Amino-3-ethynylbenzonitrile | Ethynyl group without silylation | May exhibit different biological activities |
| 4-Amino-3-(trifluoromethyl)phenol | Hydroxyl instead of nitrile | Different solubility and reactivity profiles |
The unique combination of trifluoromethyl and trimethylsilyl groups in our compound may enhance its stability and interaction profile compared to these analogs.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For example, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV), indicating that similar structural motifs may confer antiviral properties .
Anticancer Studies
Research into related compounds has shown promising results in inhibiting cancer cell lines. For instance, benzimidazole derivatives have been effective against various RNA and DNA viruses, showcasing the potential for developing new anticancer agents from similar frameworks .
Selective Inhibitors Research
A study on selective inhibitors for dengue virus indicated that modifications in chemical structure could lead to enhanced efficacy. The findings suggest that further optimization of compounds like this compound could yield potent antiviral agents .
Q & A
Q. What are the critical considerations for synthesizing this compound, given its trifluoromethyl, ethynyl, and nitrile functional groups?
Methodological Answer: The synthesis requires sequential functionalization to avoid side reactions. Key steps include:
- Sonogashira Coupling : Introduce the trimethylsilyl-ethynyl group to the benzene ring using palladium catalysis. Steric hindrance from the trimethylsilyl group necessitates optimized ligand selection (e.g., PPh₃) and elevated temperatures .
- Protection/Deprotection : Protect the amino group (e.g., using Boc anhydride) during nitrile introduction via nucleophilic substitution (e.g., CuCN/KCN under reflux) .
- Trifluoromethylation : Late-stage trifluoromethylation via Ullman coupling or direct electrophilic substitution (e.g., CF₃I/AgF) to preserve the nitrile group .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?
Methodological Answer:
- Dual Solvent Analysis : Record ¹H/¹³C NMR in both CDCl₃ and DMSO-d₆ to distinguish solvent-induced shifts from structural ambiguities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by the electron-withdrawing trifluoromethyl and nitrile groups .
- X-ray Crystallography : Confirm regiochemistry of substituents, especially the ethynyl group’s orientation .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethyl and nitrile groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The nitrile and CF₃ groups deactivate the ring, directing electrophiles to the amino/ethynyl-substituted positions .
- Kinetic Studies : Monitor Suzuki-Miyaura coupling rates with para-substituted aryl boronic acids. Steric hindrance from the trimethylsilyl group reduces coupling efficiency by ~40% compared to non-silylated analogs .
Q. What strategies mitigate steric hindrance during functionalization of the trimethylsilyl-ethynyl group?
Methodological Answer:
- Desilylation-Reprotection : Remove TMS with TBAF, perform reactions (e.g., azide-alkyne cycloaddition), then re-protect with TMSCl .
- Bulky Ligands : Use RuPhos or Xantphos in palladium-catalyzed reactions to enhance catalyst turnover despite steric challenges .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition) for derivatives of this compound?
Methodological Answer:
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out buffer or temperature artifacts.
- Metabolic Stability Testing : Use liver microsomes to assess if the trimethylsilyl group enhances metabolic resistance, which may explain variability in in vivo vs. in vitro results .
Q. What synthetic optimizations improve yield in multi-step reactions?
Methodological Answer:
- Flow Chemistry : Implement continuous flow for nitrile introduction (step-sensitive to moisture) to reduce intermediate purification.
- Microwave-Assisted Synthesis : Reduce reaction time for Sonogashira coupling from 12 hrs to 2 hrs (80°C, 150 W) .
Functional Group Interactions and Applications
Q. Can this compound serve as a precursor for photoactive materials?
Methodological Answer:
- UV-Vis/PL Spectroscopy : The ethynyl group extends conjugation, shifting λmax to ~320 nm (in CHCl₃). Modify the nitrile to a carboxylate for water-soluble luminescent probes .
- Electrochemical Analysis : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), indicating potential as an electron-transport layer in OLEDs .
Computational and Experimental Synergy
Q. How can MD simulations guide the design of derivatives for protein binding?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Screen derivatives against kinase targets (e.g., EGFR). The trifluoromethyl group enhances hydrophobic binding, but the ethynyl group’s rigidity may limit conformational adaptability.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the TMS group with smaller moieties (e.g., methyl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
